molecular formula C23H22ClF3N2O2 B11075864 3-(4-Benzylpiperidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11075864
M. Wt: 450.9 g/mol
InChI Key: JXSHHRALBBBLBK-UHFFFAOYSA-N
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Description

3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a piperidine ring, a chlorinated phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves the coupling of the piperidine and pyrrole intermediates under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BENZYLPIPERIDINO)-1-[4-METHYL-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
  • 3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(METHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

Uniqueness

Compared to similar compounds, 3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both a chlorinated phenyl group and a trifluoromethyl group.

Properties

Molecular Formula

C23H22ClF3N2O2

Molecular Weight

450.9 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H22ClF3N2O2/c24-19-7-6-17(13-18(19)23(25,26)27)29-21(30)14-20(22(29)31)28-10-8-16(9-11-28)12-15-4-2-1-3-5-15/h1-7,13,16,20H,8-12,14H2

InChI Key

JXSHHRALBBBLBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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